molecular formula C13H24N2O2 B1413561 tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate CAS No. 1932127-57-5

tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate

Cat. No.: B1413561
CAS No.: 1932127-57-5
M. Wt: 240.34 g/mol
InChI Key: BCRYHCPQNGYSMU-LLVKDONJSA-N
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Description

tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C12H23N2O2. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound is often used as a building block in medicinal chemistry due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an amine . The reaction mixture is then stirred at low temperatures and gradually brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity. The process may also involve additional purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate is used as a protecting group for amines. It helps in the selective functionalization of molecules without interfering with other reactive sites .

Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a precursor for the development of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, it is employed in the design and synthesis of pharmaceutical agents. Its stability and reactivity make it a valuable intermediate in the production of drugs targeting neurological and cardiovascular diseases .

Industry: Industrially, this compound is used in the manufacture of specialty chemicals and advanced materials. Its role as a building block allows for the creation of complex molecules with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This compound may also modulate receptor activity by interacting with binding sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

  • tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
  • tert-butyl N-[(3R)-piperidin-3-yl]carbamate

Comparison: While these compounds share structural similarities, tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate is unique due to the presence of the prop-2-en-1-yl group. This functional group imparts distinct reactivity and biological activity, making it suitable for specific applications in medicinal chemistry and drug design .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-prop-2-enylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRYHCPQNGYSMU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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